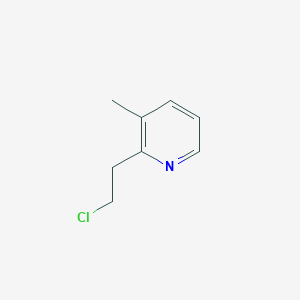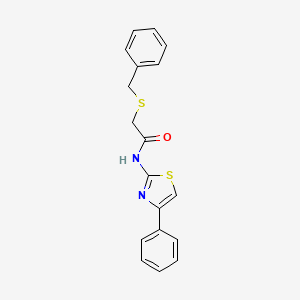
2-(2-Chloroethyl)-3-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloroethyl)-3-methylpyridine is an organic compound with the molecular formula C8H10ClN It is a derivative of pyridine, where the pyridine ring is substituted with a 2-chloroethyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-3-methylpyridine typically involves the alkylation of 3-methylpyridine with 2-chloroethyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include heating the reactants in an appropriate solvent, such as dimethylformamide (DMF), to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, to isolate the final product.
化学反应分析
Types of Reactions
2-(2-Chloroethyl)-3-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents, such as DMF or acetonitrile, at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chloroethyl group.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include ethyl-substituted pyridines and other reduced forms.
科学研究应用
2-(2-Chloroethyl)-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
作用机制
The mechanism of action of 2-(2-Chloroethyl)-3-methylpyridine depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their function. The exact molecular targets and pathways involved are subject to ongoing research.
相似化合物的比较
Similar Compounds
2-Chloroethanol: An organic compound with a similar chloroethyl group but lacks the pyridine ring.
Bis(2-chloroethyl)sulfide:
Chlormethine: A nitrogen mustard compound with two chloroethyl groups attached to a nitrogen atom.
Uniqueness
2-(2-Chloroethyl)-3-methylpyridine is unique due to the presence of both a chloroethyl group and a methyl-substituted pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C8H10ClN |
|---|---|
分子量 |
155.62 g/mol |
IUPAC 名称 |
2-(2-chloroethyl)-3-methylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-7-3-2-6-10-8(7)4-5-9/h2-3,6H,4-5H2,1H3 |
InChI 键 |
YKKRMOXLTNRHJD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CC=C1)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one](/img/structure/B12960311.png)
![(1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride](/img/structure/B12960317.png)



![3,5-Dimethyl-4-[2-[2-methyl-5-(4-methoxyphenyl)-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentenyl]isoxazole](/img/structure/B12960343.png)



